3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, featuring bromine, fluorine, and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide. This intermediate is then dehydrated to produce o-fluorobenzonitrile. Finally, bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid yields this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to develop new bioactive compounds for drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile depends on its specific application. In drug discovery, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2-Bromo-5-fluorobenzotrifluoride: Similar structure but lacks the nitrile group.
Uniqueness
3-Bromo-2-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and nitrile groups, which provide versatile reactivity for further chemical modifications. The trifluoromethyl group also imparts unique electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNIOWSZAFAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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